Part 1: Chemical Identity & Physiochemical Profile
Part 1: Chemical Identity & Physiochemical Profile
Technical Monograph: 6-Nitroisoquinolin-1-amine
[1]
6-Nitroisoquinolin-1-amine (CAS 681427-41-8) is a critical heterocyclic building block in the synthesis of kinase inhibitors, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Rho-associated protein kinase (ROCK). Structurally, it consists of an isoquinoline scaffold functionalized with a primary amine at the C1 position and a nitro group at the C6 position. This specific substitution pattern creates a "push-pull" electronic system, enhancing its utility as a pharmacophore scaffold and a fluorescent precursor.
Table 1: Chemical Identifiers and Properties
| Property | Detail |
| Chemical Name | 6-Nitroisoquinolin-1-amine |
| Synonyms | 1-Amino-6-nitroisoquinoline; 6-Nitro-1-isoquinolinamine |
| CAS Number | 681427-41-8 |
| Primary Precursor CAS | 70538-57-7 (6-Nitroisoquinoline) |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Yellow to Orange Solid (Conjugated nitroaromatic) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| SMILES | Nc1nc2ccc(cc2cc1)=O |
| InChIKey | Standardized key required for database verification |
Part 2: Synthetic Architecture
The synthesis of 6-nitroisoquinolin-1-amine is rarely achieved through direct nitration of isoquinolin-1-amine due to regioselectivity issues (nitration typically favors C5 or C8). The authoritative industrial route involves the functionalization of the C1 position of a pre-nitrated isoquinoline core.
Retrosynthetic Strategy
The most robust pathway utilizes 6-nitroisoquinoline as the starting material. The C1 position is activated via N-oxidation, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with ammonia.
Detailed Experimental Protocol
Step 1: N-Oxidation
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Reagents: 6-Nitroisoquinoline (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).
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Procedure: Dissolve 6-nitroisoquinoline in DCM. Add mCPBA portion-wise at 0°C to prevent exotherms. Warm to room temperature and stir for 12–18 hours. Wash with NaHCO₃ to remove benzoic acid byproducts.
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Causality: The nitrogen lone pair is the most nucleophilic site; oxidation activates the adjacent C1 carbon for subsequent nucleophilic attack.
Step 2: Chlorination (Rearrangement)
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Reagents: 6-Nitroisoquinoline N-oxide, Phosphorus oxychloride (POCl₃).
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Procedure: Reflux the N-oxide in neat POCl₃ for 4 hours. Quench carefully on ice (violent hydrolysis of excess POCl₃). Extract with chloroform.
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Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride ions then attack C1, restoring aromaticity and ejecting the oxygen species (Meisenheimer complex intermediate).
Step 3: Ammonolysis (SNAr)
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Reagents: 1-Chloro-6-nitroisoquinoline, Ammonia (saturated ethanolic solution or gas).
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Procedure: Place the chloro-intermediate in a pressure vessel (bomb) with ethanolic ammonia. Heat to 100–130°C for 6–12 hours.
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Purification: Concentrate the solvent. Recrystallize from ethanol/water or purify via flash chromatography (Ethyl Acetate/Hexane).
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Validation: Monitor disappearance of the chloro-starting material via TLC or LC-MS. The product should exhibit a distinct mass shift (M+ - Cl + NH₂).
Part 3: Structural Biology & Reactivity
The biological utility of 6-nitroisoquinolin-1-amine stems from its electronic environment. The nitro group at C6 is strongly electron-withdrawing, which lowers the pKa of the C1-amine and the ring nitrogen. This modulation is critical for binding affinity in kinase pockets (ATP-mimetic behavior).
Mechanistic Insight: In kinase inhibition (e.g., LRRK2 or ROCK), the 1-aminoisoquinoline moiety functions as a "hinge binder." The exocyclic amine (H-donor) and the endocyclic nitrogen (H-acceptor) form a bidentate hydrogen bond network with the kinase hinge region (typically Glu/Leu residues). The 6-nitro group often projects into the solvent-exposed region or a hydrophobic back-pocket, where it can be further derivatized or reduced to an amine to alter solubility and potency.
Part 4: Pharmaceutical Applications
LRRK2 Inhibition (Parkinson's Disease)
Mutations in the LRRK2 gene (e.g., G2019S) are a leading cause of familial Parkinson's disease.[1] 6-Nitroisoquinolin-1-amine serves as a scaffold for "Type I" kinase inhibitors.
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Workflow: The 1-amine is often protected (e.g., with Boc anhydride) or cyclized to form fused tricyclic systems (e.g., imidazo[4,5-c]isoquinolines) to enhance selectivity against the kinome.
ROCK Inhibitors
Rho-associated protein kinase (ROCK) mediates vascular smooth muscle contraction. Isoquinolin-1-amine derivatives are classic ROCK inhibitors (structurally related to Fasudil). The 6-nitro variant allows for the introduction of diverse chemical space at the 6-position via reduction to the aniline followed by amide coupling or sulfonylation.
Hypoxia-Selective Probes
Nitroaromatics are susceptible to enzymatic reduction by nitroreductases, which are overexpressed in hypoxic tumor environments.
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Mechanism: 6-Nitroisoquinolin-1-amine (non-fluorescent or weakly fluorescent) can be reduced to 1,6-diaminoisoquinoline (highly fluorescent). This "turn-on" fluorescence makes it a candidate for imaging solid tumor hypoxia.
Part 5: Safety & Handling
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Hazard Classification: GHS Warning.
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Specific Risk: Nitro-aromatics can be energetic. While this specific compound is stable, heating closed vessels (as in the ammonolysis step) requires blast shielding.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photo-degradation of the nitro group.
References
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BenchChem. (2025).[2] Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline.Link
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Estrada, A. A., et al. (2021). Fused tetrazoles as LRRK2 inhibitors. U.S. Patent Application US20210261553A1. Link
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Zhu, Y., et al. (2004).[3] Phenylglycine derivatives useful as serine protease inhibitors.[3] U.S. Patent Application US20040204412A1. Link
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Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharm. 75, 235–257. Link
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PubChem. (2025).[4] Compound Summary: 6-Nitroisoquinoline (Precursor). National Library of Medicine. Link
Sources
- 1. US20210261553A1 - Fused tetrazoles as lrrk2 inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20040204412A1 - Phenylglycine derivatives useful as serine protease inhibitors - Google Patents [patents.google.com]
- 4. 6-Nitroisoquinoline | C9H6N2O2 | CID 11309808 - PubChem [pubchem.ncbi.nlm.nih.gov]
